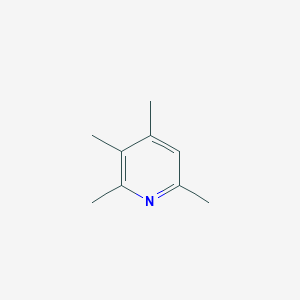![molecular formula C16H19NO B13966347 Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be achieved through various methods. One common method involves the reductive amination of benzyl alcohol with methylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride under mild conditions . Another method involves the Michael addition of methylamine to dimethyl fumarate, followed by hydrolysis and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes use high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol involves its interaction with various molecular targets and pathways. It is known to cross the blood-brain barrier and can be incorporated into proteins, leading to potential neurotoxic effects . The compound can cause excitotoxicity by overstimulating glutamate receptors, leading to neuronal damage . Additionally, it can induce oxidative stress and protein aggregation, contributing to its neurotoxic properties .
Comparación Con Compuestos Similares
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be compared with other similar compounds, such as:
Beta-Methylamino-L-alanine (BMAA): A non-proteinogenic amino acid produced by cyanobacteria, known for its neurotoxic effects.
N-Methyl-DL-aspartic acid (NMA): Another neurotoxic compound with similar structural features and biological effects.
Alpha-(methylamino)isobutyric acid: A non-proteinogenic alpha-amino acid with similar chemical properties.
These compounds share structural similarities and exhibit comparable biological activities, but this compound is unique in its specific applications and synthetic routes.
Propiedades
Fórmula molecular |
C16H19NO |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
3-(methylamino)-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C16H19NO/c1-17-12-15(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3 |
Clave InChI |
PBRUGRJTDHZPCZ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)


![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)

![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)


